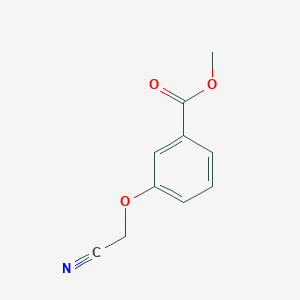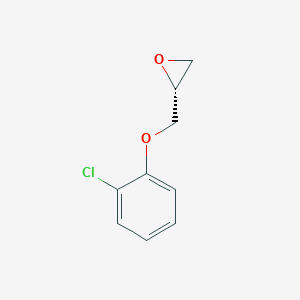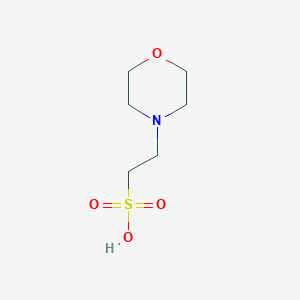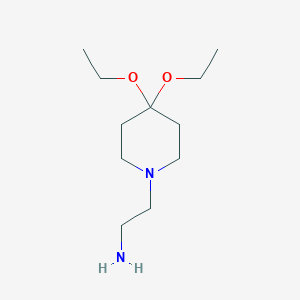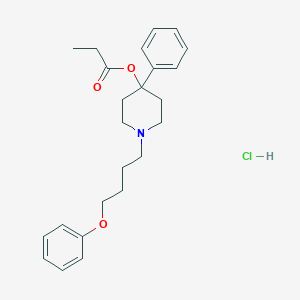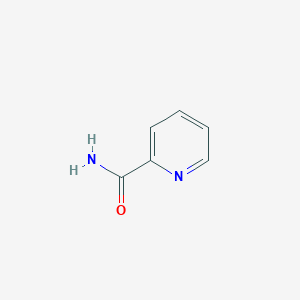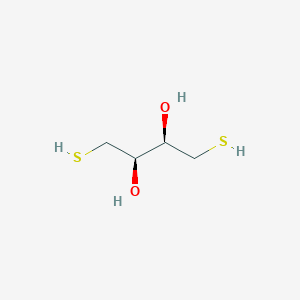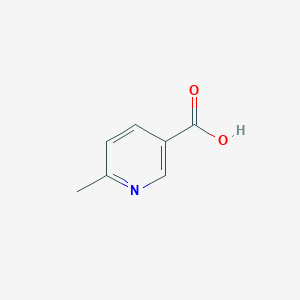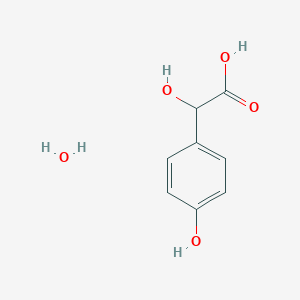
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate
Übersicht
Beschreibung
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate is a compound related to the family of hydroxyphenyl acetic acids. These compounds are of interest due to their potential biological activities and their presence in various natural and synthetic pathways. The papers provided discuss related compounds and their synthesis, properties, and applications, which can provide insights into the compound of interest.
Synthesis Analysis
The synthesis of related hydroxyphenyl acetic acids involves various chemical reactions. For instance, the synthesis of 4-hydroxyphenyl acetic acid is achieved through condensation and reduction from phenol, glyoxylic acid, and sodium bisulfite, resulting in a high purity and yield of the product . Similarly, the synthesis of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide involves the preparation of key intermediates followed by reactions with various reagents to produce a series of new compounds . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired hydroxyphenyl acetic acid derivatives.
Molecular Structure Analysis
The molecular structure of hydroxyphenyl acetic acids is characterized by the presence of hydroxyl and acetic acid functional groups attached to a phenyl ring. The presence of these functional groups can influence the reactivity and stereochemistry of the compounds. For example, the study of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid revealed the importance of stereogenic centers and how they affect the chemical shifts observed in NMR spectroscopy . Understanding the molecular structure is crucial for predicting the behavior of these compounds in chemical reactions and biological systems.
Chemical Reactions Analysis
Hydroxyphenyl acetic acids can undergo various chemical reactions, including hydrolysis, cyclo-condensation, and reactions with hydrazine hydrate to form hydrazides and other derivatives . The stereoselectivity of these reactions can be influenced by the use of biocatalysts, as demonstrated in the biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid using bacterial species . The ability to control the stereochemistry of these reactions is important for the synthesis of compounds with specific desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxyphenyl acetic acids, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of hydroxyl groups can increase the polarity and hydrogen bonding capability, affecting their solubility in various solvents. The paper on the simultaneous determination of hydroxyphenyl acetic acids in human urine by ultra-high performance liquid chromatography with fluorescence detection provides insights into the analytical properties of these compounds, such as detection limits and recoveries . These properties are essential for the development of analytical methods and for understanding the behavior of these compounds in biological systems.
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Hydroxycinnamic acids and their derivatives are often examined in the context of environmental science, especially in studies related to the degradation of pollutants via advanced oxidation processes. For example, the degradation of acetaminophen, a common pharmaceutical compound, through AOPs, results in various by-products including hydroquinone, acetic acid, and others, showcasing the complex interactions and potential environmental impact of these processes (Qutob et al., 2022).
Role in Industrial Processes
The review on organic acids for stimulation purposes in oil and gas operations highlights the usefulness of acetic acid and other organic acids in enhancing production efficiency. These acids are used for their less corrosive properties and ability to dissolve mineral deposits, indicating the potential industrial applications of hydroxyphenylacetic acid derivatives in similar contexts (Alhamad et al., 2020).
Antioxidant Properties and Biological Activity
Hydroxycinnamic acids, including derivatives similar to 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, are noted for their significant antioxidant properties. These compounds are investigated for their structure-activity relationships, offering insights into designing potent antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Corrosion Inhibition
The role of organic compounds, including hydroxycinnamic acids, in inhibiting corrosion of metals in acidic solutions is another area of interest. These compounds exhibit potential as environmentally friendly corrosion inhibitors, suggesting possible applications for 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate in protecting industrial equipment and infrastructure (Goyal et al., 2018).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water after contact, and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-hydroxy-2-(4-hydroxyphenyl)acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.H2O/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPBHLAWGXOMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506557 | |
| Record name | Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate | |
CAS RN |
184901-84-6, 7198-10-9 | |
| Record name | Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-4-hydroxymandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)
![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)
